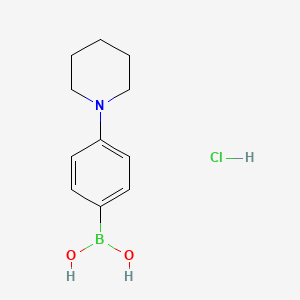

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-piperidin-1-ylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7,14-15H,1-3,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTAVEWPXXNWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCCCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660584 | |

| Record name | [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229009-42-1 | |

| Record name | [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperidino)phenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Reactivity of Arylboronic Acids: From Core Principles to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1] While best known for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their utility extends far beyond this single transformation.[2] This guide provides an in-depth exploration of the fundamental reactivity of arylboronic acids. We will dissect the key reaction pathways, including C-C bond formation, protodeboronation, and oxidation, with a focus on the underlying mechanisms and the causal factors that govern experimental outcomes. By synthesizing core chemical principles with field-proven insights, this document serves as a technical resource for scientists aiming to harness the full potential of these remarkable reagents in research and drug development.

The Arylboronic Acid: Structure, Properties, and Synthesis

Core Structural and Electronic Properties

An arylboronic acid, with the general formula Ar-B(OH)₂, is an organoborane featuring a carbon-boron bond.[3] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency confers Lewis acidity, a defining characteristic that governs much of its reactivity.[3]

Key properties include:

-

Lewis Acidity: Arylboronic acids can accept a pair of electrons, typically from a Lewis base like a hydroxide ion, to form a more nucleophilic tetrahedral "boronate" species, Ar-B(OH)₃⁻.[4] This equilibrium is pH-dependent, with the pKa of most arylboronic acids falling in the range of 8-10.[3]

-

Anhydride Formation: Under dehydrating conditions, arylboronic acids are prone to self-condensation, losing water to form cyclic trimeric anhydrides known as boroxines.[3] This is a reversible process, and the presence of water in reaction media typically ensures the monomeric acid is the reactive species.

-

Transmetalation Potential: The aryl group can be transferred from boron to a transition metal, a critical step in cross-coupling reactions. This process is the foundation of their synthetic utility.

Common Synthetic Routes

The accessibility of arylboronic acids is a major reason for their widespread use. Several robust synthetic methods exist:

-

From Aryl Halides via Organometallics: The traditional and still widely used method involves the reaction of an aryl Grignard (ArMgX) or aryllithium (ArLi) reagent with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1]

-

Miyaura Borylation: A palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), provides the corresponding boronate ester, which can be hydrolyzed to the boronic acid.[5]

-

Iridium-Catalyzed C-H Borylation: This modern approach allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering exceptional atom economy.[5][6] The regioselectivity is often governed by the steric environment of the catalyst, providing access to isomers not easily obtained by other methods.[3]

Pillars of Reactivity: Key Transformations

The utility of arylboronic acids stems from a few powerful, fundamental transformations. Understanding the causality behind these reactions is critical for successful experimental design and troubleshooting.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide is arguably the most important application of arylboronic acids.[2] It enables the formation of a C(sp²)-C(sp²) bond, a ubiquitous linkage in pharmaceuticals and advanced materials.

The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (Ar¹-X) bond of the electrophile. This is typically the rate-determining step of the cycle.[7] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate. The reactivity of the halide follows the trend I > Br > OTf > Cl, reflecting bond strength.[7]

-

Transmetalation: This is the crucial step where the aryl group (Ar²) is transferred from the boron atom to the palladium(II) center, displacing the halide.[2] This process is not spontaneous; it requires activation of the boronic acid by a base.

-

Reductive Elimination: The two coupled aryl groups (Ar¹ and Ar²) are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product.[8] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A common point of failure in Suzuki-Miyaura reactions is the incorrect choice or omission of a base. The base is not merely a scavenger for acid produced during the reaction; its primary role is to activate the boronic acid.[2][4] It reacts with the Lewis acidic Ar-B(OH)₂ to form the anionic tetrahedral boronate species, [Ar-B(OH)₃]⁻.[4] This activation is critical because it increases the nucleophilicity of the aryl group attached to boron, making it "electronically fit" to displace the halide from the palladium(II) complex during transmetalation.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).

The choice of ligand and solvent provides fine control over the reaction's efficiency.

-

Ligands: Phosphine-based ligands are most common. They stabilize the palladium catalyst, prevent its precipitation as inactive palladium black, and modulate its electronic properties.[8] Electron-rich, bulky phosphine ligands (e.g., those on Buchwald or CataCXium palladacycles) accelerate the rate-limiting oxidative addition step, which is particularly important for coupling less reactive aryl chlorides.[8][9]

-

Solvents: A wide range of solvents can be used, often mixtures of an organic solvent (like dioxane, THF, or toluene) with water.[8] Water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8]

This protocol is designed to be self-validating by including checkpoints and expected observations.

Objective: To couple 4-bromotoluene with phenylboronic acid.

Materials:

-

4-Bromotoluene (Electrophile, 1.0 mmol)

-

Phenylboronic acid (Nucleophile, 1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (Catalyst, 0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (Base, 2.0 mmol, 2.0 equiv)

-

Toluene (Solvent, 4 mL)

-

Water (Solvent, 1 mL)

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Causality: Using a flame-dried flask under an inert atmosphere prevents oxygen from degrading the Pd(0) catalyst.

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to remove oxygen.

-

Self-Validation: The bright yellow color of the Pd(PPh₃)₄ should persist. If it turns dark brown or black, the catalyst has decomposed, and the reaction will likely fail.

-

-

Solvent Addition: Using syringes, add the degassed toluene followed by the degassed water.

-

Causality: Degassing the solvents (by sparging with argon or freeze-pump-thaw cycles) is crucial to minimize dissolved oxygen.

-

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Self-Validation: The reaction mixture is biphasic. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

-

-

Monitoring: After 1 hour, take a small aliquot via syringe, quench with water, extract with ethyl acetate, and spot on a TLC plate against the starting materials.

-

Self-Validation: A new, less polar spot corresponding to the 4-methylbiphenyl product should be visible, and the 4-bromotoluene spot should diminish. The reaction is complete when the limiting reagent (4-bromotoluene) is consumed.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.

Troubleshooting:

-

No Reaction: Check catalyst integrity and ensure the system was properly degassed.

-

Homocoupling of Boronic Acid: This side reaction can be promoted by oxygen. Improve degassing techniques.

-

Protodeboronation (see below): If the boronic acid is consumed but no product is formed, it may be decomposing.

Protodeboronation: A Critical Decomposition Pathway

Protodeboronation is the cleavage of the C-B bond by a proton source (often water), replacing it with a C-H bond (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[10] This is a significant undesired side reaction that can dramatically lower yields and complicate purification.

The rate of protodeboronation is highly dependent on pH and the electronic nature of the aryl group.[10]

-

pH: The reaction is slowest around pH 5 and accelerates under both more acidic and more basic conditions.

-

Electronic Effects: Electron-rich and sterically hindered arylboronic acids are particularly susceptible to protodeboronation. For highly electron-deficient arenes, decomposition can proceed via a transient aryl anionoid pathway.[10]

-

Temperature: Higher temperatures accelerate this decomposition pathway.

In a process chemistry or drug development setting, protodeboronation is a critical parameter to control. It represents a yield loss and generates an impurity (the deboronated arene) that must be removed. Understanding the stability of a key arylboronic acid intermediate under process conditions is essential for developing a robust and reproducible synthesis. For example, basic washes used to remove impurities might inadvertently degrade a sensitive boronic acid.

| Factor | Impact on Protodeboronation Rate | Rationale |

| High pH (>10) | Increases | Base-mediated decomposition pathways become significant. |

| Low pH (<4) | Increases | Acid-catalyzed hydrolysis of the C-B bond. |

| Electron-Donating Groups | Increases | Stabilizes the transition state of electrophilic attack by a proton. |

| Steric Hindrance (ortho-subst.) | Increases | Can distort the C-B bond, making it more labile. |

| Elevated Temperature | Increases | Provides activation energy for the decomposition reaction. |

Oxidation to Phenols

Arylboronic acids can be readily oxidized to the corresponding phenols (Ar-OH). This can be a synthetically useful transformation or an unwanted side reaction.

The most common laboratory oxidant for this purpose is basic hydrogen peroxide (H₂O₂). The proposed mechanism involves the formation of a boronate intermediate which then rearranges with migration of the aryl group from boron to oxygen, followed by hydrolysis to yield the phenol. Other reagents like m-CPBA have also been shown to be effective.[11] Isotopic labeling studies suggest the hydroxyl oxygen in the final phenol product originates from the oxidant.[11]

This reactivity highlights the importance of maintaining an inert atmosphere during cross-coupling reactions, as molecular oxygen can, under certain conditions, contribute to oxidative degradation pathways.

The Role of Arylboronic Acids in Drug Development

The impact of arylboronic acids on pharmaceutical science is twofold: they are indispensable tools for building complex molecules, and in some cases, the boronic acid moiety itself is the active pharmacophore.

As Versatile Synthetic Intermediates

The vast majority of applications in drug development leverage arylboronic acids as key building blocks in Suzuki-Miyaura couplings.[1] This reaction is routinely employed to construct the carbon skeleton of active pharmaceutical ingredients (APIs) due to its reliability, functional group tolerance, and mild conditions.

As a Bioactive Pharmacophore

The Lewis acidic boron atom can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[3] This unique binding mode has been exploited to create highly potent enzyme inhibitors.

The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in cancer chemotherapy.[3] The boron atom is critical to its mechanism of action, binding to the catalytic threonine residue of the proteasome.[1]

Conclusion and Future Perspective

The fundamental reactivity of arylboronic acids is a rich and multifaceted field. While the Suzuki-Miyaura reaction remains their most celebrated application, a deep understanding of their other reactive pathways—such as protodeboronation and oxidation—is essential for any practicing chemist. For professionals in drug development, this knowledge is not academic; it directly impacts yield, purity, process robustness, and even the discovery of new therapeutic agents. As catalysis continues to evolve with new metals, ligands, and energy inputs, the versatility of the arylboronic acid motif ensures it will remain a central and indispensable tool in the creation of molecules that shape our world.

References

-

Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

-

Miyamoto, K., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

-

Harris, B. P., et al. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]

-

Harris, B. P., et al. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [Link]

-

So, C. M., et al. (2009). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

de L. K. M. D. da Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

-

Gorgani, L., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

-

Jamieson, C. S., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]

-

Kaur, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

-

Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

-

Kumar, A., et al. (2025). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega. [Link]

- Synthesis of aryl boronic acids.

-

Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is a valuable reagent in contemporary drug discovery, prized for its role as a building block in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its structure, integrating a reactive boronic acid moiety with a piperidine group, makes it a key component in the synthesis of complex molecules with potential therapeutic applications. However, the very features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the health and safety considerations for this compound, grounded in an understanding of its chemical properties and potential hazards.

Hazard Identification and Risk Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is classified with the following hazards:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

These classifications are consistent with the known properties of similar substituted phenylboronic acids and the piperidine moiety itself.[3] The hydrochloride salt can contribute to the irritant effects, particularly upon contact with moist tissues where it may release hydrochloric acid.[4][5]

Table 1: GHS Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | Irritant | Warning | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Irritant | Warning | H335: May cause respiratory irritation[2] |

It is also prudent to consider the hazards associated with the parent compound, phenylboronic acid, which is classified as H302: Harmful if swallowed .[6][7] While this classification is not explicitly assigned to the piperidinyl derivative, it represents a potential and credible risk that should be managed through appropriate handling practices.

Furthermore, the broader class of boronic acids has been flagged for potential mutagenicity.[8] While data for this specific compound is lacking, this potential long-term health effect underscores the importance of minimizing exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to contain the powdered compound and prevent inhalation of dust or contact with skin and eyes.

-

Chemical Fume Hood: All weighing and handling of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride powder should be conducted within a certified chemical fume hood.[7] This provides adequate ventilation and containment of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[7][10]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Gloves must be inspected for integrity before use and changed immediately if contaminated.[7] Proper glove removal technique is critical to avoid skin contact.

-

Body Protection: A laboratory coat should be worn to protect street clothing and skin from contamination. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron may be necessary.[7]

-

Respiratory Protection: If there is a risk of inhaling dust despite the use of a fume hood, a NIOSH-approved respirator with a particulate filter may be required.[6]

Table 2: Recommended PPE for Handling (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

| Body Part | Protection | Standard | Rationale |

| Eyes | Safety Goggles | ANSI Z87.1 | Protects against dust and splashes, mitigating serious eye irritation.[7] |

| Hands | Nitrile Gloves | EN 374 | Prevents skin contact and subsequent irritation.[8] |

| Body | Laboratory Coat | N/A | Protects skin and clothing from contamination.[7] |

| Respiratory | N95 Respirator (if needed) | NIOSH Approved | Prevents inhalation of dust, which can cause respiratory irritation.[6] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to a safe research environment.

Handling

-

Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[9][10]

-

Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of solids.

-

Work in a Fume Hood: As previously stated, all manipulations of the solid should occur in a chemical fume hood.[7]

-

Maintain Good Housekeeping: Clean up any spills promptly and decontaminate work surfaces after use.

-

Practice Good Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[6]

Storage

-

Container: Keep the compound in a tightly sealed, properly labeled container.[10]

-

Environment: Store in a cool, dry, and well-ventilated area.[7][9] This compound is likely hygroscopic, so protection from moisture is crucial to maintain its integrity and prevent potential reactions.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures: A Plan for the Unexpected

Despite careful planning, accidents can happen. A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[11]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6]

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.[9]

Diagram 1: Emergency Response Workflow for a Spill

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

While not highly flammable, (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride can burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride gas, and boron oxides.[7][10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9]

Disposal Considerations

Dispose of waste (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[9]

Conclusion

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is a powerful tool in the arsenal of medicinal chemists. By understanding its hazard profile and implementing the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

- Current time information in Singapore. (n.d.). Google.

-

Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET (MSDS) HYDROCHLORIC ACID. (2023, January 1). Ittehad Chemicals Limited. Retrieved January 24, 2026, from [Link]

-

110140 - Phenylboronic acid - Safety Data Sheet. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]

-

4-(Piperidino)phenylboronic acid hydrochloride | C11H17BClNO2 | CID 44754903. (n.d.). PubChem @ NIH/NCBI. Retrieved January 24, 2026, from [Link]

-

Hydrochloric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. Retrieved January 24, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors | ACS Omega. (2024, September 10). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

Sources

- 1. (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride | 229009-42-1 | Benchchem [benchchem.com]

- 2. nj.gov [nj.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. ittehadchemicals.com [ittehadchemicals.com]

- 5. ehs.com [ehs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1][2] This palladium-catalyzed carbon-carbon bond formation has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The resulting biaryl structures are privileged motifs in numerous biologically active compounds.

This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura coupling of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride. This specific boronic acid is of significant interest as it allows for the introduction of the 4-(piperidin-1-yl)phenyl moiety, a common structural feature in pharmacologically active agents. The presence of the electron-rich piperidinyl group and the hydrochloride salt form of the boronic acid present unique considerations that will be addressed in detail to ensure a robust and reproducible reaction outcome.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (or triflate), forming a Pd(II) species.[3][5] This is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[3][6]

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium.[7][8]

-

Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Visualizing the Catalytic Cycle

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride (1.2 eq.), the aryl bromide (1.0 eq.), and potassium carbonate (3.0-4.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 eq.).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment. [8]4. Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. [8]5. Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C for 4-12 hours. [8]6. Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Handling Precautions

-

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Always handle them in a fume hood.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxidized) | Ensure proper degassing of solvents and maintenance of an inert atmosphere. |

| Insufficient base | Increase the equivalents of base, especially when starting with the hydrochloride salt. | |

| Low reaction temperature | Increase the reaction temperature, ensuring it is within the stability range of the reactants. | |

| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures. |

| Use of a Pd(II) precatalyst without complete reduction | Ensure the precatalyst is fully reduced to Pd(0). | |

| Protodeboronation | Presence of excess water or acidic conditions | Use anhydrous solvents if possible, or minimize the amount of water. Ensure sufficient base is present. |

Conclusion

The Suzuki-Miyaura coupling of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is a robust and versatile method for the synthesis of valuable biaryl compounds. By carefully considering the role of the base in neutralizing the hydrochloride salt and activating the boronic acid, selecting an appropriate palladium catalyst and ligand system, and maintaining an inert atmosphere, researchers can consistently achieve high yields of the desired products. This protocol serves as a comprehensive guide for scientists and professionals in drug development, providing the necessary details for successful implementation and optimization of this important transformation.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Duncton, M. A. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(13), 5244-5285.

-

Wikipedia. (2024, November 21). Suzuki reaction. Retrieved from [Link]

-

ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547–12556.

- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1007-1012.

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- Reisman, S. E., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12493-12498.

- Singh, P. P., et al. (2014). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Transition Metal Chemistry, 39(6), 647-653.

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

- Yiğit, B., et al. (2016). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Transition Metal Chemistry, 41(8), 923-929.

-

Domainex. (2024, June 11). Aminative Suzuki-Miyaura Coupling. Retrieved from [Link]

- Various Authors. (n.d.). Suzuki Coupling. In Name Reactions in Organic Synthesis. Cambridge University Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Preparation of Stock Solutions of (4-(piperidin-1-yl)phenyl)boronic acid hydrochloride for Synthetic Applications

An Application Guide for Researchers

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of (4-(piperidin-1-yl)phenyl)boronic acid hydrochloride (CAS No: 229009-42-1). As a crucial building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the integrity of this reagent is paramount for achieving reproducible and high-yielding results. This guide consolidates field-proven insights and best practices to ensure the stability and reactivity of the prepared solutions, addressing common challenges such as solubility, stability, and accurate dispensing for downstream applications like the Suzuki-Miyaura coupling.

Introduction: The Role and Reactivity of (4-(piperidin-1-yl)phenyl)boronic acid hydrochloride

(4-(piperidin-1-yl)phenyl)boronic acid hydrochloride is an organoboron compound widely utilized as a nucleophilic partner in carbon-carbon bond-forming reactions. Its principal application is in the Suzuki-Miyaura cross-coupling, a cornerstone of medicinal chemistry and materials science for the synthesis of complex biaryl structures.[1] The molecule features a phenylboronic acid moiety functionalized with a piperidine ring, which can influence electronic properties and solubility. The compound is supplied as a hydrochloride salt, a strategic choice that enhances its stability and solubility compared to the free base form.[2]

The boronic acid functional group, B(OH)₂, is a Lewis acid that, upon activation with a base, forms a boronate species. This "ate" complex is crucial for the transmetalation step in the catalytic cycle of the Suzuki reaction, where the organic moiety is transferred to the palladium center.[3] Given that the quality of the boronic acid solution directly impacts reaction kinetics and outcomes, its meticulous preparation is not a trivial procedural step but a critical determinant of experimental success. This guide outlines the essential considerations and methodologies for its proper handling.

Compound Specifications and Physicochemical Properties

A thorough understanding of the reagent's properties is the foundation of effective protocol design. The hydrochloride salt form is a white to off-white solid.[4]

| Property | Value | Source |

| CAS Number | 229009-42-1 | [2][5] |

| Molecular Formula | C₁₁H₁₇BClNO₂ | [2][5] |

| Molecular Weight | 241.52 g/mol | [2][5] |

| Appearance | White to off-white solid | [4] |

| Recommended Storage (Solid) | Inert atmosphere, store in freezer, under -20°C | [4] |

| Predicted pKa | 9.10 ± 0.17 | [4] |

| Hazards | Causes skin, eye, and respiratory irritation (H315, H319, H335) | [5] |

Strategic Solvent Selection for Stock Solutions

The choice of solvent is critical and depends on the intended concentration, required stability, and compatibility with the subsequent reaction conditions.

-

Rationale for Solvent Choice: (4-(piperidin-1-yl)phenyl)boronic acid hydrochloride's salt form confers moderate aqueous solubility, but for high-concentration stock solutions, polar aprotic solvents are generally preferred.

-

Dimethyl Sulfoxide (DMSO): This is a highly recommended solvent for preparing concentrated master stock solutions (e.g., 100 mM to 500 mM).[2] Its high solvating power ensures complete dissolution. However, DMSO can participate in or interfere with certain catalytic reactions at high temperatures, a factor to consider in experimental design.

-

Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for boronic acids. It is a common solvent for Suzuki-Miyaura reactions, making it a compatible choice for stock solutions that will be used directly.

-

Alcohols (Methanol, Ethanol): While capable of dissolving the compound, alcohols can esterify the boronic acid. This is generally a reversible process, but it can complicate stoichiometry if not accounted for.

-

Ethers (Dioxane, THF): These are common solvents for Suzuki couplings.[6] Stock solutions can be prepared in these solvents, often with a small amount of water added to aid in dissolving the inorganic base used in the reaction.[6]

-

-

Expert Insight: For high-throughput screening or array synthesis, preparing a master stock in DMSO is standard practice. The small volume of DMSO introduced into the final reaction mixture is typically well-tolerated by modern robust catalytic systems. For larger-scale synthesis, preparing the solution in the primary reaction solvent (e.g., Dioxane/Water) is often more practical.

Detailed Protocol for Stock Solution Preparation (100 mM in DMSO)

This protocol describes the preparation of 10 mL of a 100 mM stock solution. Adjust quantities as needed.

Safety Precautions

-

Hazard Assessment: This compound is an irritant.[5] All handling should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

Materials

-

(4-(piperidin-1-yl)phenyl)boronic acid hydrochloride (MW: 241.52 g/mol )

-

Anhydrous DMSO (Biotech grade or equivalent)

-

15 mL sterile conical tube or volumetric flask

-

Analytical balance

-

Spatula

-

Vortex mixer and/or sonicator

Step-by-Step Procedure

-

Calculate Required Mass:

-

Volume (V) = 10 mL = 0.010 L

-

Concentration (C) = 100 mM = 0.100 mol/L

-

Moles (n) = C × V = 0.100 mol/L × 0.010 L = 0.001 mol

-

Mass (m) = n × MW = 0.001 mol × 241.52 g/mol = 0.2415 g (241.5 mg)

-

-

Weighing the Reagent:

-

Tare a clean, dry weighing paper or boat on the analytical balance.

-

Carefully weigh out approximately 241.5 mg of (4-(piperidin-1-yl)phenyl)boronic acid hydrochloride. Record the exact mass.

-

-

Dissolution:

-

Transfer the weighed solid into the 15 mL conical tube or a 10 mL volumetric flask.

-

Add approximately 8 mL of anhydrous DMSO.

-

Cap the tube/flask securely and vortex vigorously for 1-2 minutes.

-

Causality: Vigorous agitation is necessary to break down aggregates and expose maximal surface area to the solvent.

-

If solids persist, place the vessel in a bath sonicator for 5-10 minutes. Gentle warming (to ~30-40°C) can also be applied, but avoid excessive heat which could promote degradation.

-

-

Final Volume Adjustment:

-

Once the solid is completely dissolved, carefully add DMSO to reach the final volume of 10.0 mL.

-

If using a volumetric flask, add solvent until the bottom of the meniscus aligns with the calibration mark.

-

Invert the sealed container 10-15 times to ensure a homogenous solution.

-

Workflow Diagram

Caption: Workflow for preparing a stock solution of (4-(piperidin-1-yl)phenyl)boronic acid hydrochloride.

Stability, Storage, and Degradation Pathways

Boronic acids are susceptible to several degradation pathways that can compromise their integrity. Proper storage is non-negotiable for maintaining the reagent's activity.

-

Oxidative Degradation: The carbon-boron bond is prone to oxidation, especially by reactive oxygen species, leading to deboronation and formation of the corresponding phenol.[7][8] This process is often irreversible and represents a significant loss of active material.

-

Boroxine Formation: Under anhydrous conditions, three molecules of a boronic acid can condense to form a cyclic trimer called a boroxine, releasing three equivalents of water. While this is an equilibrium process and boroxines are often still reactive in Suzuki couplings, their formation complicates accurate concentration determination and can alter dissolution properties.

Recommended Storage Procedures:

-

Solid Compound: Store the solid reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer at -20°C.[4] Minimize exposure to atmospheric moisture and oxygen.

-

Stock Solutions:

-

Aliquoting: Dispense the stock solution into single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.

-

Temperature: Store aliquots at -20°C or lower.

-

Inert Atmosphere: Before sealing, flush the headspace of each vial with argon or nitrogen to displace oxygen.

-

Shelf Life: While stable for several weeks to months when stored correctly, it is best practice to prepare fresh solutions for critical applications or after long-term storage.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitation in Solution | - Solution is supersaturated.- Temperature has dropped significantly.- Solvent evaporation. | - Gently warm the solution and sonicate to redissolve.- Verify calculations and prepare a more dilute solution if necessary.- Ensure vials are sealed tightly to prevent solvent loss. |

| Low or No Reaction Yield | - Degradation of the boronic acid stock.- Incomplete dissolution of the solid.- Insufficient base for boronate formation. | - Use a freshly prepared stock solution or a new aliquot.- Visually inspect the solution for any undissolved particulates before use.- Ensure the correct stoichiometry and type of base are used in the Suzuki reaction setup.[3] |

| Inconsistent Results | - Inaccurate concentration due to boroxine formation.- Degradation from repeated freeze-thaw cycles.- Pipetting errors with viscous solvents like DMSO. | - Add a trace amount of water to the NMR sample to hydrolyze boroxines for accurate characterization.- Always use fresh aliquots for each experiment.- Use positive-displacement pipettes for accurate dispensing of viscous solutions. |

References

-

Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubChem. 4-(Piperidino)phenylboronic acid hydrochloride. [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

-

Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

Reddit. pre activated boronic acids for suzuki coupling. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Ganoksin Orchid. Storing boric acid and alcohol mix. [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Reddit. HELP: Purifying boronic acids sucks. [Link]

-

The Journal of Organic Chemistry. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

-

ResearchGate. Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. [Link]

-

Yuanli Bio. What are the storage conditions for Boric acid - 10B?. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride | 229009-42-1 | Benchchem [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 4-(1-PIPERIDINYL)PHENYLBORONIC ACID HCL | 229009-42-1 [chemicalbook.com]

- 5. 4-(Piperidino)phenylboronic acid hydrochloride | C11H17BClNO2 | CID 44754903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes and Protocols: The Role of Boronic Acids as Synthetic Intermediates in Complex Molecule Synthesis

For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Strategic Importance of the Boronic Acid Moiety

In the landscape of modern organic synthesis, few functional groups have proven as versatile and enabling as the boronic acid and its derivatives. Once considered a niche area of organometallic chemistry, organoboron compounds are now indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1] Their rise to prominence is a direct result of their unique combination of stability, reactivity, and low toxicity, making them ideal intermediates in multi-step synthetic campaigns.[2][3] This guide provides an in-depth exploration of the strategic use of boronic acids, focusing on the mechanistic rationale behind their application and providing field-proven protocols for their successful implementation.

Core Physicochemical Properties

A boronic acid is an organoborane with the general formula R–B(OH)₂.[4] Its synthetic utility is rooted in the fundamental electronic nature of the boron atom:

-

Lewis Acidity: The boron atom possesses a vacant p-orbital, rendering it an electron-pair acceptor (a Lewis acid).[4] This property is central to its reactivity, allowing it to interact with Lewis bases and to participate in transmetalation steps in catalytic cycles.[5]

-

Stability and Handling: Unlike many other organometallic reagents, boronic acids and their ester derivatives are generally stable solids that can be handled in air and are often compatible with chromatography.[2][6] This operational simplicity lowers the barrier to their use in complex workflows.

-

Low Toxicity: Boronic acids are considered "green" compounds due to their low inherent toxicity and their degradation to boric acid, a naturally occurring compound.[2][6] This is a significant advantage in drug development, where toxicity profiles are paramount.

Key Derivatives for Synthetic Strategy

While free boronic acids are widely used, their derivatives often provide enhanced stability or orthogonal reactivity, which is crucial for intricate syntheses. Strategically, a chemist will choose the boron species best suited for a specific sequence of reactions.

| Derivative | Structure | Key Advantages & Strategic Use |

| Boronic Acid | R-B(OH)₂ | The fundamental reactive species. Prone to dehydration to form a cyclic trimer (boroxine), which is often equally reactive in cross-coupling. |

| Pinacol Boronate Ester | R-B(O₂C₂Me₄) | The most common "workhorse" protecting group. Sterically hindered, improving stability to air, moisture, and chromatography. Generally unreactive until activated under coupling conditions.[1] |

| MIDA Boronate Ester | R-B(MIDA) | A "caged" boronic acid surrogate. Exceptionally stable to a wide range of anhydrous reaction conditions (e.g., oxidation, lithiation), allowing for functionalization of other parts of the molecule. Deprotected under mild aqueous basic conditions to liberate the free boronic acid for subsequent reaction. Ideal for iterative cross-coupling.[7] |

| Potassium Trifluoroborate Salt | [R-BF₃]K⁺ | Highly stable, crystalline solids. Often more stable than the corresponding boronic acids, preventing issues like protodeboronation under certain conditions. They act as "protected" boronic acids and are competent coupling partners. |

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of an organoboron reagent with an organo(pseudo)halide is the most prominent application of boronic acids.[6][8] First reported in 1981, the Suzuki-Miyaura coupling has become a foundational C-C bond-forming reaction, earning its pioneers the 2010 Nobel Prize in Chemistry.[9] Its power lies in its remarkable functional group tolerance and reliability in constructing biaryl, vinyl-aryl, and other conjugated systems present in countless complex molecules.[8][10]

Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[9] The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

-

The Catalyst (Palladium Source & Ligand): The active catalyst is a Pd(0) species.[9] While various Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ are often used, they are reduced in situ to Pd(0). The ligands (e.g., phosphines like PPh₃, SPhos, XPhos) are not mere spectators; they stabilize the palladium center, influence its reactivity, and modulate the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often required for coupling less reactive organochlorides because they promote the oxidative addition step.

-

The Base: The base is arguably the most critical and least understood component. It does not act merely as a scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[11] This activation enhances the polarization of the B-C bond, facilitating the transfer of the organic group from boron to palladium during the transmetalation step.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically impact yield, and must be chosen carefully to avoid side reactions like ester hydrolysis if sensitive functional groups are present.

-

The Solvent: A wide range of solvents can be used, often mixtures like dioxane/water or toluene/ethanol. The presence of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

Field-Proven Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl Bromide (1.0 equiv)

-

Arylboronic Acid (1.1–1.5 equiv)

-

Pd(PPh₃)₄ (1–5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv), aqueous 2M solution

-

Solvent: 1,4-Dioxane or Toluene

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Causality: Establishing an inert atmosphere is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, deactivating it.

-

-

Solvent Addition: Add the organic solvent (e.g., dioxane) to create a concentration of ~0.1 M with respect to the aryl bromide. Stir the mixture to dissolve the solids.

-

Base Addition: Add the aqueous K₂CO₃ solution (2.0 equiv).

-

Causality: The biphasic mixture requires vigorous stirring to ensure efficient transport of the activated boronate species to the catalyst in the organic phase.

-

-

Heating and Monitoring: Heat the reaction mixture to 80–100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2–16 hours).

-

Causality: Heating provides the necessary activation energy for the catalytic steps, particularly the oxidative addition and reductive elimination.

-

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Strategic Synthesis and Protection of Boronic Acid Intermediates

In complex synthesis, the boronic acid moiety is often not commercially available and must be prepared. Furthermore, to be carried through multiple steps, it must be "protected" to mask its reactivity until it is needed.[12]

Common Synthetic Routes to Boron Functionality

Caption: Key synthetic pathways to aryl boronate esters.

-

From Organometallics: The classic method involves forming a Grignard or organolithium reagent from an aryl halide, followed by quenching with a trialkyl borate (e.g., B(OMe)₃) at low temperature.[2] This is a powerful method but has limited functional group tolerance due to the high reactivity of the organometallic intermediate.

-

Miyaura Borylation: This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][13] Its mild conditions allow for excellent functional group tolerance, making it a preferred method in modern synthesis.

-

C-H Borylation: A more recent, atom-economical approach uses an iridium or rhodium catalyst to directly convert an aromatic C-H bond to a C-B bond.[2] This method avoids the need for a pre-functionalized halide, offering new strategic possibilities.

Protocol: Synthesis of a Pinacol Boronate Ester via Miyaura Borylation

Materials:

-

Aryl Bromide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[Pd(dppf)Cl₂] (3 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane

-

Schlenk flask, inert atmosphere

Step-by-Step Methodology:

-

Setup: To a dry Schlenk flask under argon, add the aryl bromide (1.0 equiv), B₂pin₂ (1.1 equiv), [Pd(dppf)Cl₂] (0.03 equiv), and KOAc (3.0 equiv).

-

Causality: KOAc is a mild base sufficient to facilitate the catalytic cycle without promoting premature Suzuki coupling of the product with the starting material. Dppf is a robust ligand for this transformation.

-

-

Reaction: Add anhydrous dioxane and degas the mixture. Heat to 80 °C and stir for 12–24 hours, monitoring by GC-MS or LC-MS.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization from a solvent like ethanol or by flash column chromatography to yield the pure boronate ester.

Beyond Biaryls: Expanding the Synthetic Utility

While C-C bond formation is their most famous application, the unique reactivity of boronic acids enables other crucial transformations for building complex molecules.

| Reaction | Coupling Partners | Bond Formed | Catalyst/Reagent | Key Feature |

| Suzuki-Miyaura | Boronic Acid + Organohalide | C(sp²)-C(sp²), C(sp²)-C(sp³) | Palladium | The premier method for biaryl synthesis.[8] |

| Chan-Lam | Boronic Acid + N-H or O-H | C-N, C-O | Copper | Forms aryl amines and aryl ethers under mild, often aerobic, conditions. |

| Petasis | Boronic Acid + Amine + Aldehyde | C-C, C-N | None (Thermal) | A powerful, one-pot multicomponent reaction to form highly substituted amino alcohols.[1] |

| Conjugate Addition | Boronic Acid + α,β-Unsaturated Carbonyl | C-C | Rhodium | Stereoselective formation of a C-C bond at the β-position. |

Application in Drug Discovery: The Bortezomib Case Study

The impact of boronic acids is exemplified by the proteasome inhibitor Bortezomib (Velcade®) , a frontline therapy for multiple myeloma.[2][4] The boronic acid functional group is not an intermediate in this case but the pharmacophore itself. It forms a reversible, covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome, inhibiting its function and inducing apoptosis in cancer cells.[2]

The synthesis of Bortezomib and other peptide boronic acids relies heavily on the principles discussed. It involves the coupling of protected amino acid boronate esters, demonstrating the necessity of robust protection-deprotection strategies to carry the sensitive boronic acid moiety through a multi-step peptide synthesis.[2] The success of Bortezomib demystified the old belief that boron-containing compounds were inherently toxic and opened the floodgates for the development of new boron-based therapeutics.[2][3]

Conclusion

Boronic acids and their derivatives have fundamentally transformed the art of complex molecule synthesis. Their stability, predictable reactivity in Suzuki-Miyaura coupling, and the development of sophisticated protection strategies have made them reliable and indispensable synthetic intermediates. From constructing the carbon skeleton of a natural product to serving as the key pharmacophore in a life-saving drug, the boronic acid moiety provides chemists with a powerful and versatile tool. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to strategically leverage boron chemistry to solve modern synthetic challenges.

References

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Fehér, M., & Vaskor, D. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Computer-Aided Molecular Design, 34(10), 1085–1095. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Symposium Series. Retrieved from [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

eScholarship.org. (2001). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Designing Functional and Responsive Molecules with Boronic Acids. PMC. Retrieved from [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

- Google Patents. (2015). US9085590B2 - Protecting groups for boronic acids.

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Designing Functional and Responsive Molecules with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boronmolecular.com [boronmolecular.com]

- 7. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Welcome to the dedicated technical support guide for researchers working with (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the post-synthesis purification of this versatile building block. As a key reagent in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, achieving high purity is paramount for successful downstream applications.[1][2] This guide is structured to address the practical challenges you may encounter in the lab.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride.

Q1: My final product has a low melting point and appears "wet" or "gummy," even after drying. What is the likely cause?

Answer:

This is a classic sign of the presence of a boroxine, the cyclic anhydride of the boronic acid.[3][4] Boronic acids are in equilibrium with their corresponding boroxines, a process driven by the removal of water.[4][5] Even trace amounts of water can facilitate this equilibrium. While the hydrochloride salt form of your compound enhances stability, prolonged heating or drying under high vacuum can shift the equilibrium toward the less polar, often lower-melting, boroxine.[1]

Causality: The dehydration of three boronic acid molecules forms one molecule of boroxine and three molecules of water.[5] This is a reversible process.[4]

Troubleshooting Steps:

-

Confirmation: The presence of boroxine can be confirmed by NMR spectroscopy. You may observe broader peaks for the aromatic protons and a change in the integration relative to the piperidinyl protons.

-

Reversion to Boronic Acid: To convert the boroxine back to the desired boronic acid, you can introduce a controlled amount of water. Dissolve the "gummy" solid in a suitable solvent (like THF or acetone) and add a few microliters of water. Stir for 1-2 hours at room temperature.

-

Re-isolation: Remove the solvent under reduced pressure, being careful not to heat excessively. The resulting solid should be the monomeric boronic acid.

-

Prevention: During workup and storage, avoid aggressive drying conditions (high heat or prolonged high vacuum).[5] Storing the compound under an inert atmosphere can also help.

Caption: Equilibrium between boronic acid and its boroxine.

Q2: I'm performing column chromatography on silica gel, but my compound is either sticking to the column or streaking badly.

Answer:

This is a very common issue with boronic acids on standard silica gel.[6][7] The acidic nature of silica can lead to strong interactions with the Lewis acidic boron center and the basic piperidine nitrogen. Furthermore, the high polarity of the hydrochloride salt exacerbates this issue.

Causality: The lone pairs on the silanol groups (Si-OH) on the silica surface can coordinate to the empty p-orbital of the boron atom, leading to strong adsorption. The hydrochloride salt form also means your compound is highly polar and may not move with less polar eluents.

Troubleshooting Strategies:

-

Use Neutral Alumina: For basic compounds, neutral alumina is often a better choice for the stationary phase than acidic silica gel.[6] It minimizes the strong acid-base interactions that cause streaking and poor recovery.

-

Modify the Mobile Phase:

-

Add an Acid: Including a small amount of acid (e.g., 0.5-1% acetic acid) in your eluent can help by protonating the silanol groups, reducing their interaction with the boronic acid.

-

Add a Polar Solvent: For highly polar compounds, a gradient elution ending with a more polar solvent like methanol may be necessary.[6] A common solvent system for polar boronic acids is a mixture of DCM, methanol, and sometimes a small amount of aqueous ammonium hydroxide.[7]

-

-

Deactivate the Silica Gel: You can prepare a less active silica slurry by adding a small percentage of water or triethylamine to the silica before packing the column.

-

Consider Reversed-Phase Chromatography: If the above methods fail, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is an excellent alternative for polar, salt-like compounds.[7]

Q3: My NMR analysis shows a significant peak corresponding to piperidin-1-ylbenzene (the deborylated product). How can I avoid this?

Answer:

The peak you are observing is due to protodeboronation, which is the cleavage of the C-B bond and its replacement with a C-H bond.[8] This is a known decomposition pathway for arylboronic acids, particularly under certain pH conditions or in the presence of water.[8]

Causality: The C-B bond is susceptible to cleavage by a proton source (like water or acid). This process can be accelerated by strong bases or certain transition metal residues from the synthesis.[8][9]

Troubleshooting Steps:

-

Control pH During Workup: Protodeboronation can be rapid under either strongly acidic or strongly basic conditions. It is often slowest around pH 5.[9] During aqueous extractions, try to maintain a mildly acidic pH.

-

Use Anhydrous Conditions: When possible, performing reactions and workups under anhydrous conditions can significantly reduce the rate of protodeboronation.[8]

-

Purification Strategy: A well-executed acid-base extraction can effectively remove the neutral protodeboronated impurity from your desired acidic product.

-

Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

-

Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The boronic acid will deprotonate and move to the aqueous layer, while the neutral piperidin-1-ylbenzene remains in the organic layer.

-

Separate the layers. Carefully re-acidify the aqueous layer with HCl to a pH of 1-2, causing the pure boronic acid hydrochloride to precipitate or be extracted back into an organic solvent.

-

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best method for long-term storage of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride?

Answer: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[10] This minimizes degradation from atmospheric moisture (hydrolysis/boroxine formation) and oxygen.

Q2: Can I use the free base, (4-(Piperidin-1-yl)phenyl)boronic acid, instead of the hydrochloride salt?

Answer: While the free base can be used, the hydrochloride salt is generally preferred because it offers enhanced stability, better handling properties as a solid, and often improved solubility in polar solvents used for reaction workups.[1] The free piperidine nitrogen is basic and can complicate reactions or purification if left unprotected.

Q3: What are the most common purification techniques for this compound?

Answer: The choice of technique depends on the impurities present. The most common and effective methods are recrystallization, acid-base extraction, and column chromatography (either normal or reversed-phase).[1][6]

| Purification Method | Pros | Cons | Best For Removing |

| Recrystallization | Scalable, cost-effective, good for high final purity.[6] | Requires a crystalline solid; finding a suitable solvent system can be trial-and-error.[6] | Small amounts of soluble or insoluble impurities. |

| Acid-Base Extraction | Excellent for removing neutral or basic/acidic impurities.[11] | Can be labor-intensive; risk of protodeboronation if pH is not controlled. | Deborylated byproducts, unreacted starting materials. |